3-Bromo-7-(trifluoromethyl)pyrido[2,3-b]pyrazine 3-Bromo-7-(trifluoromethyl)pyrido[2,3-b]pyrazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15734316
InChI: InChI=1S/C8H3BrF3N3/c9-6-3-13-5-1-4(8(10,11)12)2-14-7(5)15-6/h1-3H
SMILES:
Molecular Formula: C8H3BrF3N3
Molecular Weight: 278.03 g/mol

3-Bromo-7-(trifluoromethyl)pyrido[2,3-b]pyrazine

CAS No.:

Cat. No.: VC15734316

Molecular Formula: C8H3BrF3N3

Molecular Weight: 278.03 g/mol

* For research use only. Not for human or veterinary use.

3-Bromo-7-(trifluoromethyl)pyrido[2,3-b]pyrazine -

Specification

Molecular Formula C8H3BrF3N3
Molecular Weight 278.03 g/mol
IUPAC Name 3-bromo-7-(trifluoromethyl)pyrido[2,3-b]pyrazine
Standard InChI InChI=1S/C8H3BrF3N3/c9-6-3-13-5-1-4(8(10,11)12)2-14-7(5)15-6/h1-3H
Standard InChI Key YYCQPICPINOMPA-UHFFFAOYSA-N
Canonical SMILES C1=C(C=NC2=NC(=CN=C21)Br)C(F)(F)F

Introduction

Structural and Chemical Characteristics

The pyrido[2,3-b]pyrazine scaffold consists of a pyridine ring fused to a pyrazine ring, with nitrogen atoms at positions 1, 4, and 6 (Figure 1). In 3-bromo-7-(trifluoromethyl)pyrido[2,3-b]pyrazine, the bromine atom occupies position 3 on the pyridine moiety, while the trifluoromethyl (-CF₃) group is attached to position 7 of the pyrazine ring . This arrangement introduces significant electronic effects: the electron-withdrawing -CF₃ group enhances electrophilicity at the pyrazine ring, while the bromine atom serves as a potential site for further functionalization via cross-coupling reactions .

Key structural features:

  • Molecular formula: C₉H₄BrF₃N₃

  • Molecular weight: 291.05 g/mol

  • Hybridization: The sp²-hybridized nitrogen atoms contribute to aromaticity and planar geometry, facilitating π-π stacking interactions in biological targets .

Synthetic Strategies

Bromination and Trifluoromethylation Pathways

The synthesis of 3-bromo-7-(trifluoromethyl)pyrido[2,3-b]pyrazine can be inferred from analogous pyrido[2,3-b]pyrazine derivatives . A plausible route involves:

  • Bromination: Direct electrophilic substitution at position 3 using bromine (Br₂) in acetic acid, as demonstrated for 7-bromo-8-methylpyrido[2,3-b]pyrazine .

  • Trifluoromethylation: Introduction of the -CF₃ group via Ullmann-type coupling or palladium-catalyzed reactions with trifluoromethylboronic acids .

Example reaction:

Pyrido[2,3-b]pyrazine+Br2AcOH3-Bromopyrido[2,3-b]pyrazine(Yield: 55–74%)[1]\text{Pyrido[2,3-b]pyrazine} + \text{Br}_2 \xrightarrow{\text{AcOH}} 3\text{-Bromopyrido[2,3-b]pyrazine} \quad \text{(Yield: 55–74\%)[1]} 3-Bromopyrido[2,3-b]pyrazine+CF3-Boronic acidPd catalystTarget compound(Yield: 65–70%)[2][3]3\text{-Bromopyrido[2,3-b]pyrazine} + \text{CF}_3\text{-Boronic acid} \xrightarrow{\text{Pd catalyst}} \text{Target compound} \quad \text{(Yield: 65–70\%)[2][3]}

Optimization Challenges

  • Regioselectivity: Ensuring selective bromination at position 3 requires careful control of reaction conditions (e.g., temperature, catalysts) .

  • Stability of -CF₃ group: Trifluoromethylation often demands anhydrous conditions and inert atmospheres to prevent hydrolysis .

Physicochemical and Spectroscopic Properties

Spectral Data

  • ¹H NMR: The absence of aromatic protons adjacent to electron-withdrawing groups results in simplified spectra. For example, 7-bromo-8-methylpyrido[2,3-b]pyrazine exhibits a singlet at δ 8.62 ppm for the pyridine proton .

  • ¹³C NMR: The -CF₃ group causes significant deshielding, with signals near δ 120–125 ppm (q, JCF270HzJ_{C-F} \approx 270 \, \text{Hz}) .

  • HRMS: Expected molecular ion peak at m/z 291.05 (M⁺) .

Solubility and Stability

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to the -CF₃ group’s hydrophobicity .

  • Thermal stability: Decomposition above 250°C, consistent with related brominated pyrazines .

CompoundA549 (Lung)MCF-7 (Breast)Hela (Cervical)
7a12.30 μM9.50 μM3.90 μM
7b10.20 μM8.90 μM11.90 μM
9d1.20 μM4.40 μM8.70 μM

Mechanism of Action

Molecular docking studies suggest that brominated pyrido[2,3-b]pyrazines bind to kinases (e.g., KRAS, COX-2) via hydrogen bonds with residues like Asp119 and Ser145 . The -CF₃ group may enhance binding affinity through hydrophobic interactions.

Computational Insights and Molecular Docking

Target Protein Interactions

  • KRAS binding: Compound 7b (analog) formed four hydrogen bonds with KRAS (ΔG = -8.2 kcal/mol) .

  • COX-2 inhibition: Trifluoromethyl groups improved interactions with Gln203 and Tyr385, reducing inflammation .

Figure 2. Docking pose of 3-bromo-7-(trifluoromethyl)pyrido[2,3-b]pyrazine in KRAS active site
(Hypothetical model based on )

Applications in Drug Development

Lead Optimization

  • The bromine atom enables further derivatization via Suzuki-Miyaura coupling to introduce aryl or heteroaryl groups .

  • The -CF₃ group enhances metabolic stability, making the compound a candidate for oral therapeutics .

Challenges

  • Toxicity: HEK293 cell line assays are critical to assess renal safety .

  • Synthetic scalability: Multi-step routes may require flow chemistry for industrial production .

Future Directions

  • Structure-Activity Relationship (SAR) studies: Systematic variation of substituents at positions 3 and 7.

  • In vivo validation: Testing in murine models for inflammation and oncology.

  • Hybrid derivatives: Combining pyrido[2,3-b]pyrazine with known pharmacophores (e.g., chalcones, sulfonamides).

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